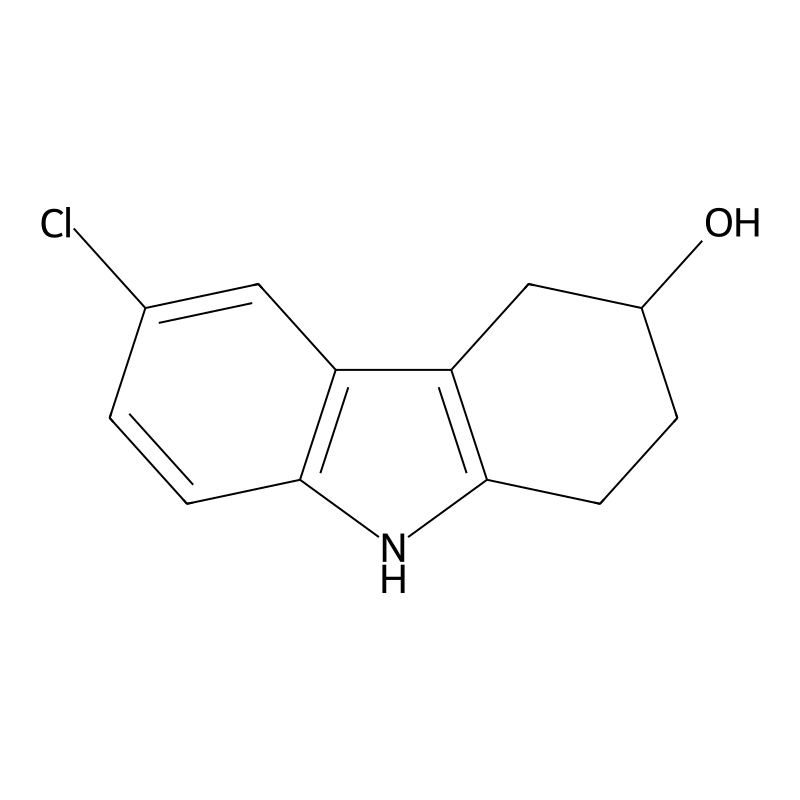

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol is a chemical compound that belongs to the class of tetrahydrocarbazoles, which are important structural motifs found in various natural products and pharmaceuticals. This compound is characterized by its unique bicyclic structure, which includes a chloro substituent at the sixth position and a hydroxyl group at the third position of the carbazole framework. Its molecular formula is with a molecular weight of approximately 219.68 g/mol. The presence of the chloro group enhances its reactivity and biological activity, making it a valuable intermediate in synthetic organic chemistry .

Due to the lack of research on 6-Cl-TH Carbazol-3-ol, no safety information is available. It's advisable to handle any unknown compound with caution, assuming potential hazards like flammability, moderate toxicity, and skin/eye irritation.

Future Research Directions

Research on 6-Cl-TH Carbazol-3-ol could involve:

- Synthesis and characterization of the compound to confirm its structure and properties.

- Investigation of its potential applications in organic electronics or medicinal chemistry.

- Evaluation of its biological activity and potential toxicity.

- Acylation: This compound can be acylated using lipases such as Candida antarctica lipase B, which facilitates high stereocontrol during the reaction. This step is crucial for synthesizing more complex derivatives like Ramatroban, an antagonist of thromboxane A2 receptor.

- Oxidation: The compound can undergo oxidation reactions at the carbazole moiety or at the chloro substituent, leading to various derivatives that may possess different biological activities.

- Bioreduction: Alcohol dehydrogenase A can mediate the bioreduction of related compounds to yield enantiopure forms of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol.

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol exhibits significant biological activity:

- 5-HT1F Receptor Agonism: It serves as a precursor for compounds that act as agonists for the 5-HT1F receptor, which are investigated for their potential in treating conditions related to mitochondrial dysfunction and acute kidney injury.

- SIRT1 and SIRT2 Inhibition: Derivatives of this compound have been shown to inhibit SIRT1 and SIRT2 enzymes. These enzymes are involved in critical cellular processes such as aging and metabolism, making these derivatives potential candidates for therapeutic applications in cancer and metabolic disorders .

Several methods have been developed for synthesizing 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol:

- Racemic Mixture Resolution: The racemic mixture can be resolved using chiral supercritical fluid chromatography.

- Asymmetric Chemoenzymatic Synthesis: This method employs lipases and oxidoreductases to achieve enantioselective synthesis. For instance, lipase-catalyzed resolution using Candida antarctica lipase B has been highlighted as an efficient approach.

- Bioreduction Techniques: Utilizing enzymes like alcohol dehydrogenase A allows for alternative routes to obtain enantiopure forms of the compound.

The applications of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol extend across various fields:

- Pharmaceutical Development: It is primarily used as an intermediate in synthesizing biologically active compounds targeting specific receptors involved in neurological and metabolic pathways.

- Research Tool: Its derivatives are utilized in research to study the effects on mitochondrial function and cellular aging processes due to their interactions with SIRT enzymes .

Interaction studies involving 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol have focused on its role in modulating receptor activity:

- 5-HT1F Receptor Studies: Compounds derived from this structure have been evaluated for their agonistic effects on the 5-HT1F receptor, revealing potential therapeutic benefits in conditions like acute kidney injury.

- SIRT Enzyme Inhibition Studies: Research has demonstrated that derivatives effectively inhibit SIRT1 and SIRT2 enzymes, suggesting their utility in treating diseases linked to these targets .

Several compounds share structural similarities with 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol. Here are some notable examples:

The unique chloro substituent and hydroxyl group in 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol contribute significantly to its reactivity and biological profile compared to these similar compounds.